molecular formula C18H15F2N3OS B2993170 2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide CAS No. 688336-98-3

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2993170
CAS No.: 688336-98-3
M. Wt: 359.39
InChI Key: GEXWBCJOQVJKLC-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide” is a chemical compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a related compound .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Scientific Research Applications

Radiolabeling for Imaging Applications

One study involved the synthesis of a potential histamine H3 receptor ligand, labeled with fluorine-18 for clinical PET studies, aiming at developing radioligands for imaging applications (Iwata et al., 2000). This research signifies the compound's relevance in enhancing PET imaging techniques, especially for neurological studies.

Coordination Complexes and Antioxidant Activity

Another area of research explored the synthesis and characterization of pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, showcasing the potential of such compounds in oxidative stress-related applications (Chkirate et al., 2019).

Fluorogenic Dyes and Chemical Synthesis

Research on the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide, yielding compounds that could serve as fluorogenic dyes, highlights the compound's utility in developing new materials for biological imaging and sensors. These synthesized compounds exhibit significant shifts in absorption and emission maxima, suggesting their applicability in fluorescence-based technologies (Zaitseva et al., 2020).

Antimicrobial and Antifungal Agents

The synthesis and biological evaluation of imidazole derivatives for their antimicrobial activities against various bacterial and fungal strains were also investigated. This research demonstrates the compound's potential in addressing the growing challenge of drug-resistant infections, indicating its significance in developing new antimicrobial agents (Altındağ et al., 2017).

DNA Binding, Anticancer Activities, and Molecular Docking Studies

Novel imidazolium-based ionic liquids with fluorinated phenylacetamide tethers were synthesized and characterized for their DNA binding and anticancer activities. The research included molecular docking studies to understand the interactions of these compounds with DNA, demonstrating their potential as anticancer agents (Rezki et al., 2020).

Properties

IUPAC Name

2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c19-14-3-1-13(2-4-14)11-22-17(24)12-25-18-21-9-10-23(18)16-7-5-15(20)6-8-16/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXWBCJOQVJKLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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